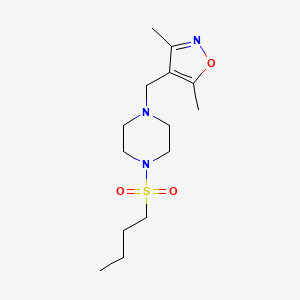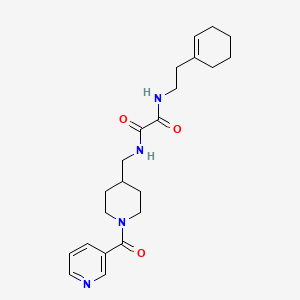![molecular formula C18H13N3O4S2 B2776058 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795297-01-6](/img/structure/B2776058.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide” is a compound that has been synthesized as part of research into hybrid antimicrobials . These are compounds that combine the effects of two or more agents, representing a promising antibacterial therapeutic strategy . The compound combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The title compound was synthesized with a yield of 65% . The synthesis process was described in detail in the referenced paper .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) were used to analyze the structure of the compound . The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were described in the referenced paper . The reactions involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the results of various spectroscopic analyses . For instance, the compound’s 1H NMR and 13C NMR spectra provide information about its chemical structure .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazoles, including our compound of interest, have been investigated for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing various diseases. Further research is needed to explore the specific antioxidant mechanisms of this compound .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. Our compound may contribute to pain relief and reduce inflammation by modulating specific pathways. Researchers have observed significant analgesic and anti-inflammatory activities in related thiazole compounds .
Antimicrobial and Antifungal Properties
Thiazoles exhibit antimicrobial and antifungal effects. While more studies are necessary to understand the precise mechanisms, these compounds could potentially serve as novel agents against bacterial and fungal infections. Notably, sulfathiazole, a thiazole derivative, has been used as an antimicrobial drug .
Antiviral Activity
Thiazoles, including our compound, have been explored for their antiviral potential. Although specific antiviral targets remain to be elucidated, these molecules could play a role in combating viral infections .
Neuroprotective Effects
Thiazole derivatives have been investigated for their neuroprotective properties. These compounds may help preserve neuronal function and prevent neurodegenerative diseases. Further research is needed to validate their efficacy and mechanisms .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor agents. Our compound might inhibit tumor growth or induce cell death selectively. Researchers have observed cytotoxic effects in related thiazole derivatives .
Mecanismo De Acción
Target of Action
The compound, also known as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-27(23,24)12-7-8-13-15(9-12)26-18(20-13)21-16(22)17-19-10-14(25-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWARIPIGGYZKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-phenyloxazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

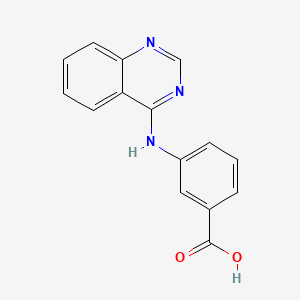
![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775976.png)
![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2775977.png)
![5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2775978.png)
![N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2775979.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2775980.png)
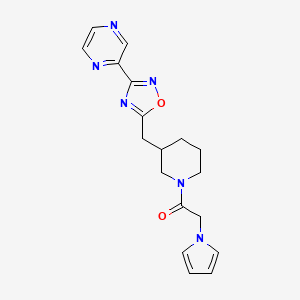
![(E)-4-(Dimethylamino)-N-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2775982.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)
![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775988.png)
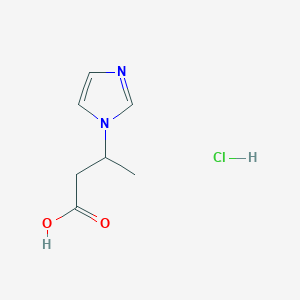
![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2775994.png)
